3-Fluoro-2-phenyl-4-pyridinecarboxylic acid
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Overview
Description
3-Fluoro-2-phenyl-4-pyridinecarboxylic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of pyridinecarboxylic acid, characterized by the presence of a fluorine atom at the 3-position and a phenyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature, which results in the formation of 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the phenyl group and carboxylic acid functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce pyridinecarboxylic acid derivatives with different oxidation states .
Scientific Research Applications
3-Fluoro-2-phenyl-4-pyridinecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2-Fluoro-4-pyridinecarboxylic acid: Similar in structure but with the fluorine atom at the 2-position.
3-Fluoroisonicotinic acid: Another fluorinated pyridinecarboxylic acid with different substitution patterns.
Picolinic acid, Nicotinic acid, and Isonicotinic acid: These are isomers of pyridinecarboxylic acid with varying positions of the carboxyl group.
Uniqueness: 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid is unique due to the combination of the fluorine atom and phenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
3-fluoro-2-phenylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAWKBBNKJJPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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